

# Lancifodilactone F crystal structure analysis

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## Compound of Interest

Compound Name: *Lancifodilactone F*

Cat. No.: *B15566031*

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An In-depth Technical Guide to the Crystal Structure Analysis of **Lancifodilactone F**

## Introduction

**Lancifodilactone F** is a novel nortriterpenoid isolated from the leaves and stems of *Schisandra lancifolia*.<sup>[1]</sup> It features an unprecedentedly rearranged pentanortriterpenoid backbone derived from cycloartane.<sup>[1]</sup> Structurally elucidated through comprehensive NMR, MS, and crucially, single-crystal X-ray diffraction, this compound has demonstrated notable anti-HIV activity with an EC<sub>50</sub> value of  $20.69 \pm 3.31$  µg/mL.<sup>[1]</sup> This guide provides a detailed overview of the crystallographic analysis that was pivotal in establishing the definitive structure of **Lancifodilactone F**.

## Crystallographic Data Summary

The single-crystal X-ray analysis yielded precise quantitative data that unambiguously defined the molecular structure of **Lancifodilactone F**. These findings are summarized in the table below.

Parameter	Value
Empirical Formula	C <sub>25</sub> H <sub>40</sub> O <sub>6</sub>
Formula Weight	436.59
Crystal System	Monoclinic
Space Group	C2
Unit Cell Dimensions	
a	29.832(3) Å
b	5.941(1) Å
c	15.108(1) Å
β	115.27(1)°
Volume	2421.4(4) Å <sup>3</sup>
Z	4
Density (calculated)	1.225 g/cm <sup>3</sup>
Crystal Size	0.15 × 0.20 × 0.50 mm
Reflections Collected	2460
Observed Reflections	2005 ( $ F ^2 \geq 3\sigma F ^2$ )
Final R Indices	
R <sub>f</sub>	0.048
R <sub>w</sub>	0.051

Data sourced from Organic Letters.[\[1\]](#)

## Experimental Protocols

The successful determination of the crystal structure was contingent on a meticulous multi-step experimental process, from isolation to computational refinement.

## Isolation and Purification

**Lancifodilactone F** was initially extracted from a 101 g ethyl acetate (EtOAc) fraction of *Schisandra lancifolia* which was subjected to repeated chromatography on a silica gel column. [1] Final purification was achieved using preparative High-Performance Liquid Chromatography (HPLC) on an Agilent 1100 system equipped with a Zorbax SB-C-18 column. [1] The mobile phase used was a 40:60 mixture of methanol and water, which yielded 25.2 mg of the pure compound. [1]

## Crystallization

After numerous attempts with various solvents, a single crystal of **Lancifodilactone F** suitable for X-ray analysis was successfully obtained. [1] The crystallization was achieved by slow evaporation from a 1:1 mixture of acetone (Me<sub>2</sub>CO) and methanol (MeOH), yielding colorless, optically active crystals with a melting point of 189-190 °C. [1]

## X-ray Data Collection

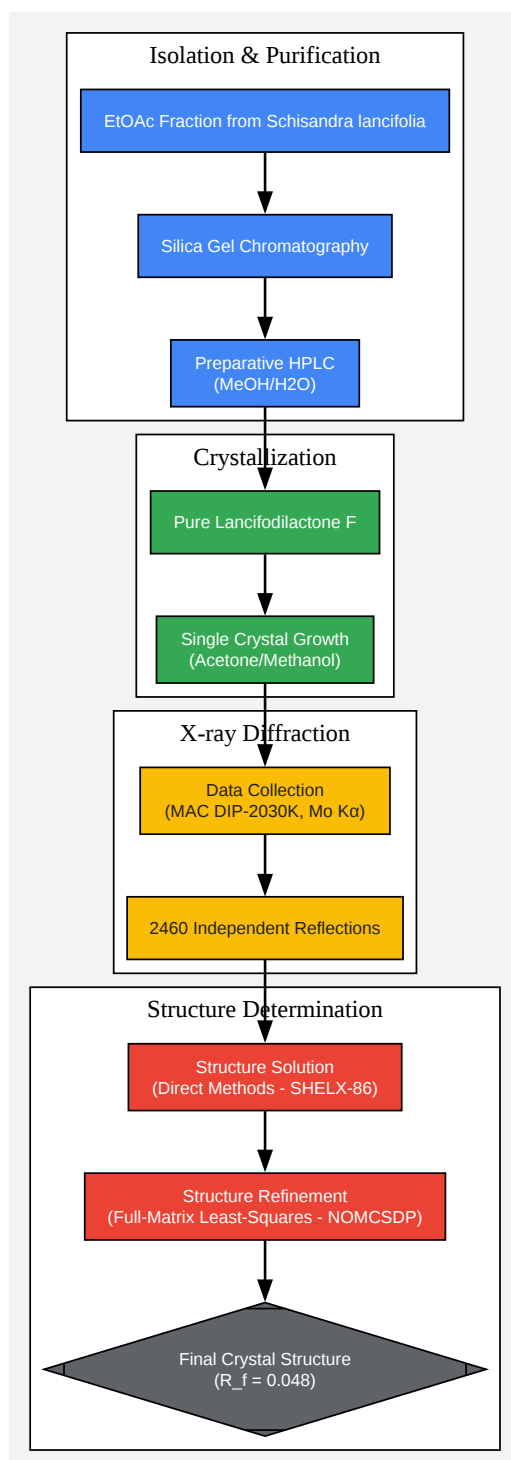
A crystal with dimensions of 0.15 × 0.20 × 0.50 mm was selected for the diffraction experiment. [1] Data were collected on a MAC DIP-2030K diffractometer using graphite-monochromated Mo K $\alpha$  radiation. [1] The data collection was performed using  $\omega$ -2 $\theta$  scans up to a maximum 2 $\theta$  angle of 50.0°. [1] A total of 2460 independent reflections were measured during this process. [1]

## Structure Solution and Refinement

The crystal structure was solved using direct methods with the SHELX-86 program. [1] The initial structural model was expanded using difference Fourier techniques. [1] Subsequent refinement was carried out using the NOMCSDP program via full-matrix least-squares calculations. [1] Of the total reflections, 2005 were considered observed based on the criterion  $|F|^2 \geq 3\sigma|F|^2$ . [1] The final refinement converged to an R-factor (R<sub>f</sub>) of 0.048 and a weighted R-factor (R<sub>w</sub>) of 0.051. [1] The crystallographic data for **Lancifodilactone F** have been deposited at the Cambridge Crystallographic Data Centre under the deposition number CCDC 254747. [1]

## Visualized Experimental Workflow

The logical flow of the experimental process, from the initial isolation of the compound to the final structural determination, is illustrated in the diagram below.



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Workflow for **Lancifodilactone F** Crystal Structure Analysis.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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